1-(4-methoxyphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazine core, substituted with methoxyphenyl, dimethyl, and morpholine groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another heterocyclic compound with similar structural features.
4-Hydroxy-2-quinolones: Compounds with similar biological activities and synthetic routes.
Uniqueness
1-(4-METHOXYPHENYL)-7,8-DIMETHYL-3-[2-(MORPHOLIN-4-YL)ETHYL]-1H,2H,3H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H29N5O3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H29N5O3/c1-16-17(2)22-21-25(18-4-6-19(28-3)7-5-18)14-24(15-26(21)20(16)27)9-8-23-10-12-29-13-11-23/h4-7H,8-15H2,1-3H3 |
InChI Key |
LXGYXHPHEFIREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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